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Technical Profile & Characterization Protocol: 2',6'-Dichloro-2-hydroxyacetophenone

Executive Summary 2',6'-Dichloro-2-hydroxyacetophenone (CAS 688361-22-0), also known
as 2,6-dichlorophenacyl alcohol, is a specialized aromatic intermediate used in the synthesis of
pharmacophores and agrochemicals.[1] Unlike its widely characterized isomers (e.g., 2',4'-
dichloro), public experimental thermodynamic data for this specific regioisomer is sparse. This
guide provides a rigorous technical profile, including predicted thermodynamic ranges derived
from structural analogs, and establishes a standardized protocol for its experimental

characterization and purification.

Chemical Identity & Structural Analysis
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Parameter Data / Descriptor

IUPAC Name 1-(2,6-Dichlorophenyl)-2-hydroxyethan-1-one

2',6'-Dichlorophenacyl alcohol;
Common Synonyms
-Hydroxy-2',6'-dichloroacetophenone

CAS Number 688361-22-0

Molecular Formula

Molecular Weight 205.04 g/mol

SMILES OCC(=0)C1=C(Cl)C=CC=C1Cl

Steric Ortho-Effect: The 2,6-dichloro substitution
forces the carbonyl group out of coplanarity with
the phenyl ring, impacting crystal packing

density.Intramolecular H-Bonding: The

Structural Features -hydroxy group can form weak intramolecular

hydrogen bonds with the carbonyl oxygen,
stabilizing the monomeric form but potentially
reducing intermolecular lattice energy compared
to para-isomers.[1][2][3][4]

Thermodynamic Profile: Data & Predictions

Note: Due to the limited availability of experimental constants in aggregated public databases,
the values below represent high-confidence estimates based on QSPR (Quantitative Structure-
Property Relationship) modeling and structural analog comparison.

Melting Point (MP) Analysis
e Predicted Range:95 °C — 115 °C[1]
» Basis of Prediction:

o Parent Compound: 2-Hydroxyacetophenone (MP: 86—90 °C).[1]
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o Analog Comparison: 2',4'-Dichloro-2-hydroxyacetophenone (MP: 128-130 °C). The 2,6-
isomer typically exhibits a lower melting point than the 2,4-isomer due to the steric
inhibition of optimal crystal packing caused by the two ortho-chlorine atoms ("ortho-
effect”), despite the high symmetry.[1]

o Precursor: 1-(2,6-Dichlorophenyl)ethanone (MP: 37—-41 °C).[1] The addition of the
-hydroxyl group typically elevates MP by 50-70 °C due to hydrogen bonding capability.
Boiling Point (BP) Analysis
e Predicted Value:~295 °C (at 760 mmHg) with decomposition.

o Experimental Behavior: The compound is expected to degrade before reaching its
atmospheric boiling point.

e Vacuum Distillation: Recommended at 130-140 °C @ 0.5 mmHg.

Solubility Profile

e Water: Low (< 0.5 mg/mL).

e Solvents: Highly soluble in Dichloromethane (DCM), Ethyl Acetate, and DMSO. Moderate
solubility in Ethanol (heating required).

Experimental Protocols: Synthesis & Determination
A. Synthesis Pathway (Logic Flow)

The synthesis utilizes the Friedel-Crafts acylation backbone followed by
-functionalization.[1] The critical step is the hydrolysis of the

-halo intermediate, which must be controlled to prevent Favorskii rearrangement or
polymerization.

26D [ y 26D | ot o | 2-Bromo-2',6*-dichloroacetophenone | Nucleophilic Sub.
(Precursor) ) (to Acetophenone) ) (MP: 37-41°C) ‘ 'l (Br2 / AcOH) (Lachrymator)

Hydrolysis 2'6*Dichloro-2-hydroxyacetophenone
(NaOAc / H20 / Reflux) (Target)
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Figure 1: Synthetic logic flow for the production of 2',6'-Dichloro-2-hydroxyacetophenone.

B. Melting Point Determination Protocol

To validate the purity and identity of the synthesized compound, follow this self-validating
protocol.

Equipment:
o Capillary Melting Point Apparatus (e.g., Buchi or Mettler Toledo).
 Differential Scanning Calorimetry (DSC) (Optional, for high precision).

Methodology:

Sample Prep: Dry the sample in a vacuum desiccator (

) for 24 hours to remove solvent inclusions (water/ethanol solvates are common).

Packing: Grind the sample to a fine powder. Fill the capillary to a height of 2-3 mm. Compact
by tapping.

Ramp Rate:
o Fast Ramp: 10 °C/min to 80 °C (approximate onset).

o Measurement Ramp: 1.0 °C/min from 85 °C upwards.

Observation: Record the Onset Temperature (first liquid droplet) and Clear Point (complete
liquefaction).

o Acceptance Criteria: A range

indicates high purity (>98%). A range > 4.0 °C suggests recrystallization is required.

C. Purification Strategy
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If the MP range is broad (>2 °C) or lower than predicted (<90 °C), use this recrystallization

logic.
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Hot Filtration
(Remove insolubles)

Slow Cooling
(RT -> 4°C)

Filtration & Wash
(Cold Ethanol)

Vacuum Dry
(40°C, 4h)

Click to download full resolution via product page

Figure 2: Recrystallization workflow for purification of

-hydroxy ketones.[1]

Safety & Handling (SDS Highlights)

» Hazard Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).

e Specific Risk:
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-Hydroxy ketones can degrade into lachrymatory
-halo ketones if exposed to halogenating agents.[1]

o Storage: Store at 2—8 °C under inert gas (Argon/Nitrogen). The compound is sensitive to
oxidation (forming the

-keto aldehyde).[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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